An In-depth Technical Guide to 5,7-Dioxooctanoic Acid
An In-depth Technical Guide to 5,7-Dioxooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5,7-Dioxooctanoic acid (CAS No. 51568-19-5), a bifunctional organic compound with potential applications in chemical synthesis and drug discovery. As a Senior Application Scientist, this document synthesizes available data to offer field-proven insights into its properties, synthesis, analysis, and potential biological relevance, grounded in authoritative references.
Core Molecular Profile
5,7-Dioxooctanoic acid is a linear eight-carbon chain featuring a carboxylic acid at one terminus and two ketone functionalities at the 5- and 7-positions.[1][2][3] This unique arrangement of functional groups, particularly the 1,3-dicarbonyl system, suggests a rich chemical reactivity and the potential for diverse biological interactions. The presence of both a acidic carboxyl group and two electrophilic ketone centers makes it a versatile building block in organic synthesis.
Physicochemical Properties
The key physicochemical properties of 5,7-Dioxooctanoic acid are summarized in the table below. These parameters are crucial for predicting its behavior in various solvent systems, its potential for membrane permeability, and for the development of analytical methods.
| Property | Value | Source |
| CAS Number | 51568-19-5 | [1][2][3] |
| Molecular Formula | C₈H₁₂O₄ | [1][2][3] |
| Molecular Weight | 172.18 g/mol | [1][2] |
| IUPAC Name | 5,7-dioxooctanoic acid | [1][2] |
| Appearance | White solid | [4] |
| Boiling Point | 347.0 ± 17.0 °C (Predicted) | [3][5] |
| Density | 1.152 ± 0.06 g/cm³ (Predicted) | [3][5] |
| pKa | 4.63 ± 0.10 (Predicted) | [5] |
| LogP | -0.4 (Computed) | [1][2] |
| Topological Polar Surface Area | 71.4 Ų | [1][2] |
Synthesis of 5,7-Dioxooctanoic Acid
The synthesis of 5,7-Dioxooctanoic acid has been reported in the scientific literature, providing a foundational methodology for its preparation in a laboratory setting. The causality behind the experimental choices lies in the strategic use of enolate chemistry to achieve carbon-carbon bond formation.
Reported Synthetic Approach
A synthesis of 5,7-Dioxooctanoic acid was described by Pendarvis and Hampton in the Journal of Organic Chemistry in 1974. While the full experimental text is not provided here, the general approach involves the reaction of a dianion of an aliphatic carboxylic acid with an ester. This method leverages the differential reactivity of the protons on the carboxylic acid and the alpha-carbon to direct the alkylation.
A plausible synthetic pathway based on related transformations is outlined below. This workflow illustrates the logical progression from a simple carboxylic acid to the target diketo acid.
Analytical Characterization
A robust analytical framework is essential for the confirmation of the structure and purity of 5,7-Dioxooctanoic acid. This section outlines key analytical techniques and expected outcomes.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: PubChem indicates the availability of ¹H and ¹³C NMR spectra.[2] Based on the structure, the following spectral features would be anticipated:
-
¹H NMR:
-
A singlet for the methyl protons adjacent to the C7 ketone.
-
A singlet for the methylene protons between the two ketones (C6).
-
A series of multiplets for the methylene protons of the aliphatic chain (C2, C3, C4).
-
A broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Resonances for the two ketone carbonyl carbons (C5 and C7).
-
A resonance for the carboxylic acid carbonyl carbon (C1).
-
Resonances for the methyl carbon (C8) and the four methylene carbons (C2, C3, C4, C6).
-
Infrared (IR) Spectroscopy: An IR spectrum would be expected to show characteristic absorption bands for the different functional groups present in the molecule.[2]
-
A broad O-H stretch from the carboxylic acid.
-
A C=O stretch from the carboxylic acid.
-
Two distinct C=O stretches from the two ketone groups.
-
C-H stretching and bending vibrations from the aliphatic chain.
Chromatographic and Mass Spectrometric Analysis
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for the analysis of 5,7-Dioxooctanoic acid. A C18 column with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., formic or phosphoric acid) to suppress the ionization of the carboxylic acid would be a good starting point.[6][7]
Proposed HPLC-MS Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
Expected Mass: The exact mass of 5,7-Dioxooctanoic acid is 172.0736 Da.[1][2] High-resolution mass spectrometry should be used to confirm the elemental composition.
Potential Biological Activity and Applications in Drug Discovery
While there is a scarcity of published data on the specific biological activities of 5,7-Dioxooctanoic acid, the broader class of diketo acids has shown significant promise in various therapeutic areas. This suggests that 5,7-Dioxooctanoic acid is a compelling candidate for further investigation.
Precedent from Structurally Related Compounds
-
HIV-1 Integrase Inhibition: A significant body of research has demonstrated that β-diketo acids are potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[5][10] The diketo acid moiety is believed to chelate divalent metal ions in the active site of the enzyme.[11]
-
Anticancer Activity: Other diketo acid derivatives have been investigated as inhibitors of enzymes like terminal deoxynucleotidyl transferase (TdT), which is overexpressed in some cancers.[12]
-
Antiviral and Antibacterial Potential: The diketo acid scaffold has been explored for the development of inhibitors against various viral and bacterial enzymes.[11]
-
Cellular Reprogramming: Some diketo acids, such as 2,3-Diketo-L-gulonic acid (a metabolite of Vitamin C), have been shown to play a role in cellular processes like somatic cell reprogramming.[4]
Given these precedents, 5,7-Dioxooctanoic acid could be a valuable lead compound for screening campaigns targeting metalloenzymes or for use as a chemical probe to investigate biological pathways.
Safety and Handling
5,7-Dioxooctanoic acid is classified as an irritant.[1][2] Appropriate safety precautions should be taken when handling this compound.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Work in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or powder.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
References
-
PubChem. (n.d.). 5,7-Dioxooctanoic acid. Retrieved from [Link]
-
Pompeo, F., et al. (2006). Novel bifunctional quinolonyl diketo acid derivatives as HIV-1 integrase inhibitors: design, synthesis, biological activities, and mechanism of action. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). 5,7-Dioxooctanoic acid. Retrieved from [Link]
- Di Sante, J., et al. (2025). Exploring structure-activity relationships of pyrrolyl diketo acid derivatives as non-nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2496782.
-
SpectraBase. (n.d.). Methyl 5,7-dioxooctanoate. Retrieved from [Link]
-
(n.d.). Supporting Information. Retrieved from [Link]
-
LIPID MAPS. (n.d.). Mass-Spectrometric Detection of Omega-Oxidation Products of Aliphatic Fatty Acids in Exhaled Breath. Retrieved from [Link]
-
Advent Bio. (n.d.). 5,7-Dioxooctanoic Acid. Retrieved from [Link]
- Zhuang, W., et al. (2014). Synthesis, Characterization and Crystal Structure of 4,7-Dioxo-7-phenylheptanoic Acid. Asian Journal of Chemistry, 26(10), 2889-2891.
-
Doc Brown's Chemistry. (n.d.). INDEX of 1H NMR spectra of organic compounds. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000502 Octanoic Acid at BMRB. Retrieved from [Link]
- Maas, G. (1987). Transition-metal catalyzed decomposition of aliphatic diazo compounds — New results and applications in organic synthesis. Topics in Current Chemistry, 137, 75-253.
-
(n.d.). HPLC Method for Flavourings. Retrieved from [Link]
- Rahman, H., et al. (2024).
- Google Patents. (n.d.). CA1076136A - Process for the preparation of 5-oxohexanoic acid and its derivatives.
-
AOCS. (2019). Fatty Acid Analysis by HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of α,γ-Diketo Acids as Potent Selective and Reversible Inhibitors of Hepatitis C Virus NS5b RNA-Dependent RNA Polymerase. Retrieved from [Link]
- White, D. R., & Wu, D. K. (1974). A new synthesis of carboxylic acids from ketones.
-
SIELC Technologies. (2018). Separation of Octanoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Oelcheck. (n.d.). HPLC-MS (organic acid content). Retrieved from [Link]
- Mane, R. S., et al. (2011). Synthesis of anomeric 1,5-anhydrosugars as conformationally locked selective α-mannosidase inhibitors. Bioorganic & Medicinal Chemistry, 19(22), 6720-6725.
- Company, A. M., et al. (2012). Intramolecular gas-phase reactions of synthetic nonheme oxoiron(IV) ions: proximity and spin-state reactivity rules. Inorganic Chemistry, 51(18), 9789-9801.
-
MDPI. (2023). Docosahexaenoic Acid, a Key Compound for Enhancing Sensitization to Drug in Doxorubicin-Resistant MCF-7 Cell Line. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Formation of γ-Keto Esters from β-Keto Esters. Retrieved from [Link]
- Curley, R. W., & Pratt, R. F. (1997). Structure of an r-Keto β-Amido Acid, 3-(Phenylacetamido)pyruvic Acid, and Its Methyl Ester in the Solid State and in Organic an. The Journal of Organic Chemistry, 62(13), 4479-4483.
-
RSC Publishing. (n.d.). Metal cations as inorganic structure-directing agents during the synthesis of phillipsite and tobermorite. Retrieved from [Link]
Sources
- 1. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review [mdpi.com]
- 2. 5,7-Dioxooctanoic acid | C8H12O4 | CID 318731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5,7-DIOXOOCTANOIC ACID CAS#: 51568-19-5 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel bifunctional quinolonyl diketo acid derivatives as HIV-1 integrase inhibitors: design, synthesis, biological activities, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
- 7. Separation of Octanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. HPLC-MS (organic acid content) [en.oelcheck.com]
- 10. Novel Quinolinonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors: Design, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploring structure-activity relationships of pyrrolyl diketo acid derivatives as non-nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
